N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide is a complex organic compound notable for its unique structural features that include both a pyrazole and a pyrimidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in scientific research. It is classified under the category of heterocyclic compounds, which are characterized by the presence of rings containing at least one atom other than carbon, specifically nitrogen in this case.
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide can be achieved through various methods, typically involving multi-step organic reactions. Key methods include:
The detailed technical steps involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide is . It features:
| Property | Value |
|---|---|
| Molecular Weight | 284.32 g/mol |
| Molecular Formula | C15H16N6 |
| Structural Formula | Provided in SMILES notation: Cc1cc(C)n(-c2ncc(NC(=O)c3ccccc3)cn2)n1 |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide can participate in various chemical reactions:
Technical details regarding these reactions typically involve optimizing conditions such as pH, temperature, and solvent systems to achieve desired reactivity.
The mechanism of action for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide involves its interaction with biological targets, potentially including enzymes or receptors involved in various cellular pathways.
Data on its exact mechanism requires further empirical studies involving biochemical assays and molecular docking simulations.
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Due to the complexity of the compound's structure, detailed physical properties may require experimental determination.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide has potential applications in various scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: